N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the para position, forming 2-chloro-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and acylation reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is N-(2-amino-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide.
Substitution: The major products depend on the nucleophile used, such as N-(2-chloro-4-aminophenyl)-2-(2-methoxyphenoxy)acetamide when using an amine.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biology: It may serve as a tool compound in biological studies to investigate the effects of specific functional groups on biological activity.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-chloro-4-nitrophenyl)-2-(2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both a chloro-nitrophenyl group and a methoxyphenoxy group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-4-2-3-5-14(13)23-9-15(19)17-12-7-6-10(18(20)21)8-11(12)16/h2-8H,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPDGHCHSCMHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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